Lipophilicity Modulation via 4-Isopropoxy Substitution vs. 4-Methylphenyl Analog
The target compound's 4-isopropoxyphenyl group reduces calculated lipophilicity (XLogP3-AA = 2.9) compared to a direct 4-isopropylphenyl analog (estimated XLogP ≈ 3.6–4.0) while retaining similar steric bulk. In the imidazolidinylpiperidinylbenzoic acid CCR5 antagonist series, lipophilicity control was critical for mitigating hERG inhibition, with optimal XLogP values around 3.0 selected during lead optimization [1][2]. This physicochemical difference directly impacts the developability profile of probe compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-Isopropylphenyl analog (estimated XLogP ≈ 3.6–4.0 based on structural increment) |
| Quantified Difference | Δ ~0.7–1.1 log units lower for target compound |
| Conditions | Computed via XLogP3 algorithm; comparative data from CCR5 antagonist optimization studies [1] |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces off-target risks such as hERG channel blockade, making this compound a more favorable starting point for probe development than the 4-alkylphenyl analogs.
- [1] Skerlj, R.; Bridger, G.; Zhou, Y.; et al. Design of Substituted Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor 5 Antagonists: Potent Inhibitors of R5 HIV-1 Replication. Journal of Medicinal Chemistry 2013, 56 (20), 8049–8065. View Source
- [2] PubChem. Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-. Computed Properties. XLogP3-AA. National Center for Biotechnology Information. Accessed May 2026. View Source
